molecular formula C4H6NaO6 B1592635 Sodium bitartrate CAS No. 526-94-3

Sodium bitartrate

Cat. No. B1592635
Key on ui cas rn: 526-94-3
M. Wt: 173.08 g/mol
InChI Key: GHQFLMULNSGOAR-ZVGUSBNCSA-N
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Patent
US08911796B2

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Type
product
Smiles
[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08911796B2

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Type
product
Smiles
[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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